4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a piperazine ring substituted with a nitrophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Nitration of the phenyl ring: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through mixed-type inhibition, where the compound interacts with both the enzyme and the enzyme-substrate complex.
Comparison with Similar Compounds
Similar Compounds
4-(4-(4-nitrophenyl)-1-piperazinyl)phenol: Another nitrophenylpiperazine derivative with similar inhibitory activity against tyrosinase.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine ring structure, used as an acetylcholinesterase inhibitor.
Uniqueness
4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical properties and biological activities. Its ability to inhibit tyrosinase through mixed-type inhibition sets it apart from other similar compounds.
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-22(24)12-3-1-11(2-4-12)20-5-7-21(8-6-20)15-13-9-18-19-14(13)16-10-17-15/h1-4,9-10H,5-8H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNARRBKNRDQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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